2-(4-chlorophenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an ethoxyphenyl group, and a tetrazole ring.
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methylpropanamide involves multiple steps. One common method starts with the preparation of the chlorophenoxy intermediate, which is then reacted with the ethoxyphenyl tetrazole derivative under specific conditions to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The chlorophenoxy group can be oxidized under specific conditions to form corresponding phenolic derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
2-(4-chlorophenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. The tetrazole ring is known to interact with various biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(4-chlorophenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methylpropanamide stands out due to its unique combination of functional groups. Similar compounds include:
2-(4-chlorophenoxy)-2-methylpropanamide: Lacks the tetrazole ring, which may result in different biological activities.
4-(2-((4-chlorophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate: Contains additional functional groups that may confer different properties and applications.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3/c1-4-28-16-11-7-15(8-12-16)26-18(23-24-25-26)13-22-19(27)20(2,3)29-17-9-5-14(21)6-10-17/h5-12H,4,13H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDRVTUDPYJLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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